5-Bromo-D-tryptophan
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350885 | |
| Record name | 5-Bromo-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93299-40-2 | |
| Record name | 5-Bromo-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Halogenated Tryptophan Analogues in Research Applications
The introduction of a halogen atom, such as bromine, onto the tryptophan scaffold significantly alters its physicochemical properties, making it a valuable tool for research. nih.govmdpi.com Tryptophan itself is naturally fluorescent, and its fluorescence is highly sensitive to its local environment, a property often used to study protein structure and function. nih.gov The addition of a heavy atom like bromine can further modulate these fluorescent properties, offering alternative spectroscopic probes. acs.org
Halogenated tryptophan analogues are particularly significant for several reasons:
Probes for Protein Structure and Function: The modified electronic and steric properties of halogenated tryptophans can influence how a peptide or protein interacts with its binding partners. mdpi.com By substituting a natural tryptophan with a halogenated version, researchers can probe the importance of specific interactions, such as π-π stacking, which is crucial for many protein-ligand binding events. acs.org
X-ray Crystallography: The heavy bromine atom is a powerful tool in X-ray crystallography. Its ability to scatter X-rays differently than lighter atoms (carbon, nitrogen, oxygen) can help solve the "phase problem," a critical step in determining the three-dimensional structure of proteins and other biomolecules.
Biocatalysis and Biosynthesis: Enzymes known as flavin-dependent halogenases are capable of regioselectively halogenating tryptophan, producing analogues like 5-chlorotryptophan and 5-bromotryptophan. nih.gov The study of these enzymes and their use in biocatalysis allows for the "green" synthesis of valuable halogenated compounds. nih.govacs.org Researchers have engineered microorganisms like E. coli and S. cerevisiae to produce these halogenated tryptophans, which can then be incorporated into proteins using genetic code expansion techniques. nih.govresearchgate.net
Therapeutic Research: Halogenated tryptophan derivatives have been investigated for their potential biological activities. acs.org For instance, various halogenated tryptophan analogues have shown trypanocidal activity, meaning they can kill Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, by disrupting its amino acid metabolism. plos.orgnih.gov
Role of D Amino Acids As Probes and Building Blocks in Biological Systems
Enzymatic Synthesis and Biocatalysis for Regioselective Bromination
Enzymatic synthesis has emerged as a powerful tool for the regioselective halogenation of tryptophan and its derivatives. This approach leverages the inherent specificity of enzymes to achieve reactions that are often challenging to control through traditional chemical methods. plos.orgrsc.org
Flavin-Dependent Halogenases (FDHs) for Indole Halogenation
Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of a variety of aromatic compounds, including the indole ring of tryptophan. plos.orgasm.org These enzymes utilize a flavin cofactor, molecular oxygen, and a halide salt to introduce a halogen atom at a specific position on the substrate. plos.org The regioselectivity of FDHs, such as those that halogenate tryptophan at the 5-, 6-, or 7-position, makes them particularly valuable for the synthesis of specific halogenated tryptophan isomers. chemrxiv.org
The catalytic mechanism of FDHs has been the subject of extensive research, with enzymes like RebH and PrnA serving as key models for understanding this process. acs.orgacs.orgresearchgate.net The reaction is initiated by the reduction of a flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH2 by a partner flavin reductase. chemrxiv.orgmdpi.com This reduced flavin then reacts with molecular oxygen to form a flavin hydroperoxide intermediate. researchgate.net
The catalytic cycle of FDHs is critically dependent on the flavin cofactor (FAD) and a system for its regeneration. mdpi.com In nature, a dedicated flavin reductase (Fre) utilizes NADH or NADPH to reduce the oxidized FAD back to its active FADH2 form. mdpi.comfrontiersin.org For in vitro applications, this regeneration can be achieved by including the flavin reductase and a nicotinamide (B372718) cofactor regeneration system, such as one employing glucose dehydrogenase. chemrxiv.org Another strategy involves using NADH mimics to facilitate the reduction of FAD. mdpi.com The continuous supply of reduced flavin is essential for sustained halogenase activity. mdpi.com
The general mechanism involves several key steps. First, FADH2 reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate. researchgate.netmdpi.com This intermediate then reacts with a halide ion (e.g., bromide) to generate a hypohalous acid (HOBr) equivalent within the enzyme's active site. tandfonline.comresearchgate.net This reactive halogenating species is then channeled to the substrate binding site for the regioselective bromination of tryptophan. mdpi.comiucr.org
| Enzyme/System | Function | Cofactor(s) |
|---|---|---|
| Flavin-Dependent Halogenase (FDH) | Catalyzes regioselective halogenation | FADH2, O2 |
| Flavin Reductase (Fre) | Reduces FAD to FADH2 | NADH/NADPH |
| Glucose Dehydrogenase | Regenerates NADH/NADPH | NAD+/NADP+ |
The high regioselectivity of FDHs is dictated by the specific architecture of their active sites and the positioning of key catalytic residues. asm.orgtandfonline.com X-ray crystal structures of halogenases like PrnA and RebH have revealed a long tunnel (approximately 10 Å) separating the flavin binding site from the substrate binding site. mdpi.comtandfonline.com This structural feature prevents direct interaction between the flavin cofactor and the tryptophan substrate. acs.org
Two highly conserved residues, a lysine (B10760008) (e.g., Lys79 in PrnA and RebH) and a glutamate (B1630785) (e.g., Glu346 in PrnA), play crucial roles in the catalytic mechanism. asm.orgacs.orgtandfonline.com The prevailing hypothesis suggests that the hypohalous acid generated at the flavin site travels through the tunnel to the substrate-binding pocket. iucr.orgnih.gov Here, the lysine residue is proposed to react with the hypohalous acid to form a reactive lysine-haloamine intermediate. researchgate.netnih.gov This intermediate then acts as the direct halogenating agent, with its position and orientation relative to the bound tryptophan substrate determining the site of halogenation. acs.orgtandfonline.com The glutamate residue is thought to act as a general base, abstracting a proton from the Wheland intermediate formed during the electrophilic aromatic substitution. tandfonline.com The precise orientation of the tryptophan molecule within the binding pocket, stabilized by interactions with other active site residues, ultimately governs the regioselectivity of the bromination. asm.orgacs.org
| Residue | Enzyme Example | Proposed Function |
|---|---|---|
| Lysine | Lys79 (PrnA, RebH) | Forms a reactive haloamine intermediate, directing the halogen to the substrate. acs.orgnih.gov |
| Glutamate | Glu346 (PrnA) | Acts as a general base to abstract a proton from the Wheland intermediate. tandfonline.com |
Computational methods have provided significant insights into the reaction mechanisms of FDHs. acs.orgtandfonline.com Quantum mechanics/molecular mechanics (QM/MM) approaches, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations have been employed to model the enzymatic reaction and explore the energetics of different proposed pathways. acs.orgtandfonline.comacs.org
These studies have helped to elucidate the roles of the key active site residues, Lys79 and Glu346. tandfonline.com MD simulations have shown that the substrate and cofactor binding sites remain separated, supporting a mechanism where a halogenating species travels between them. acs.org QM/MM calculations have been used to investigate the energy profiles of the reaction, including the formation of the proposed lysine-haloamine intermediate and the subsequent halogen transfer to the tryptophan substrate. tandfonline.com These computational approaches have corroborated the importance of the active site architecture in controlling the regioselectivity of the halogenation reaction. acs.orgtandfonline.com
Despite their synthetic potential, wild-type FDHs often exhibit limitations such as low stability and narrow substrate scope. nih.govresearchgate.net Directed evolution and protein engineering have emerged as powerful strategies to overcome these limitations and develop improved halogenase variants for biocatalytic applications. mdpi.comnih.gov
Techniques such as error-prone PCR and site-directed mutagenesis have been used to create libraries of halogenase mutants, which can then be screened for desired properties like enhanced thermostability, improved catalytic efficiency, and altered regioselectivity. mdpi.comnih.gov For instance, directed evolution has been successfully applied to increase the melting temperature and catalytic lifetime of the halogenase RebH. researchgate.net Structure-guided mutagenesis, informed by the crystal structures of enzymes like PrnA and SttH, has enabled the rational design of mutants with switched regioselectivity. mdpi.comnih.gov By modifying residues in the substrate-binding pocket, researchers have been able to alter the orientation of the tryptophan substrate, thereby redirecting the halogenation to a different position on the indole ring. mdpi.comnih.gov These engineering efforts are expanding the biocatalytic toolbox, making FDHs more robust and versatile catalysts for the synthesis of valuable halogenated compounds like this compound. mdpi.comnih.gov
Active Site Architecture and Catalytic Residues (e.g., Lys79, Glu346)
Bioprocess Optimization: Enzyme Immobilization for Scalable Production
The scalable and economically viable production of this compound can be significantly enhanced through the immobilization of enzymes. nih.gov Immobilization facilitates enzyme recovery and reuse, improves stability, and allows for continuous processing, which are critical factors for industrial applications. mdpi.com
Engineered biofilms have demonstrated considerable promise for the biotransformation of haloindoles into L-halotryptophans, including 5-bromotryptophan. scispace.com In one study, engineered biofilms were shown to be robust, with a high level of cell entrapment, and capable of mediating the conversion of 5-bromoindole (B119039). scispace.com Notably, the rate of conversion of 5-bromoindole by the engineered biofilm remained constant over 30 hours, indicating no observable loss in the catalytic activity of the immobilized tryptophan synthase. scispace.com This sustained activity highlights the potential of engineered biofilms as a superior catalytic system compared to purified protein or cell-free lysates for the industrial biotransformation of fine chemicals. scispace.com
Further advancements in bioprocess optimization involve the integration of genetic and environmental controls. mdpi.com For instance, in fermentative processes, controlling critical parameters like pH, temperature, and dissolved oxygen is crucial for maximizing yield. alliedacademies.orgfrontiersin.org Strategies such as fed-batch and continuous processing can prevent substrate inhibition and maintain consistent product quality. alliedacademies.org Additionally, omics technologies provide a deeper understanding of cellular metabolism, enabling the identification and resolution of metabolic bottlenecks. alliedacademies.org The combination of these optimization strategies with enzyme immobilization techniques, such as encapsulation in materials like silica, offers a powerful approach for the high-yield, sustainable production of tryptophan derivatives. nih.govunibe.ch
Below is a table summarizing the advantages of enzyme immobilization in bioprocessing:
| Feature | Advantage in Bioprocessing |
| Enzyme Reusability | Reduces overall production cost by allowing the enzyme to be used for multiple reaction cycles. nih.gov |
| Enhanced Stability | Immobilization can protect the enzyme from harsh reaction conditions, increasing its operational lifespan. nih.gov |
| Continuous Processing | Facilitates the development of continuous manufacturing processes, leading to higher productivity. mdpi.com |
| Simplified Downstream Processing | Eases the separation of the biocatalyst from the product, reducing purification costs. mdpi.com |
| Improved Product Yield | Can lead to higher product concentrations by retaining the biocatalyst within the reactor. alliedacademies.org |
Tryptophan Synthase Engineering for Non-Canonical Indole Substrates
Tryptophan synthase (TrpS), a heterodimeric enzyme complex, is naturally capable of catalyzing the synthesis of various non-canonical amino acids, including halogenated tryptophans. nih.gov However, the β-subunit (TrpB), which performs the synthetically useful reaction, requires the α-subunit for full activity. nih.gov Engineering the TrpB subunit to function as a stand-alone catalyst is a key strategy to simplify the biocatalytic platform for producing tryptophan analogs. nih.gov
Directed evolution has been successfully employed to engineer the TrpB from Pyrococcus furiosus (PfTrpB) for independent function. nih.gov Screening for higher activity with the native substrate, indole, has been shown to translate into increased activity towards alternative substrates like 5-bromoindole. nih.govresearchgate.net This approach has yielded engineered PfTrpB variants with significantly enhanced rates for the synthesis of non-canonical amino acids. nih.gov For instance, transferring activating mutations from a re-activated PfTrpB variant to homologous TrpBs has generated a panel of stand-alone catalysts. nih.gov One such variant from Thermotoga maritima (Tm) demonstrated a nearly six-fold faster reaction rate with 5-bromoindole, resulting in an 88% isolated yield of 5-bromotryptophan. nih.gov
The engineering of TrpB not only improves its activity but can also alter its substrate selectivity. caltech.edu This is particularly useful when working with mixtures of indole substrates. caltech.edu The development of these engineered TrpB enzymes provides a powerful and simplified platform for the efficient biocatalytic production of a wide range of valuable tryptophan analogs. nih.govacs.org
The following table presents data on the yields of halogenated tryptophans using an engineered TrpB variant:
| Substrate | Product | Isolated Yield (%) |
| 5-chloroindole | 5-chlorotryptophan | 94 |
| 5-bromoindole | 5-bromotryptophan | 88 |
| Data sourced from a study on a panel of TrpB biocatalysts. nih.gov |
Stereoselective Production of this compound Enantiomers
The production of specific enantiomers of 5-bromotryptophan is crucial for their application in pharmaceuticals and bioactive compounds. Stereoselective synthesis can be achieved through various enzymatic methods that allow for high enantiomeric purity.
Dynamic Stereoinversion Using Specific Amino Acid Oxidases (e.g., RebO)
A highly effective method for producing D-amino acids is dynamic stereoinversion, which utilizes a specific L-amino acid oxidase (L-AAO). acs.org The L-AAO RebO, from the actinomycete Lechevalieria aerocolonigenes, exhibits a remarkable preference for halogenated L-tryptophan derivatives. acs.orgnih.gov This enzyme catalyzes the enantioselective oxidation of the L-enantiomer to the corresponding α-keto acid. acs.orgmdpi.com In the presence of a non-enantioselective reducing agent, the α-keto acid is reduced back to the racemic amino acid, leading to the gradual accumulation of the D-enantiomer, which is not a substrate for RebO. acs.orgresearchgate.net
This dynamic stereoinversion process has been successfully applied to the synthesis of D-5-bromotryptophan. acs.org Starting from L-5-bromotryptophan, the reaction can achieve nearly full conversion to D-5-bromotryptophan within 24 hours. acs.orgresearchgate.net Furthermore, this method can be combined in a one-pot cascade with enzymatic halogenation of L-tryptophan to produce D-5-bromotryptophan directly from the parent amino acid, with good isolated yields and high enantiomeric excess (>92% ee). acs.orgmdpi.comresearchgate.net
The table below shows the results of dynamic stereoinversion for the synthesis of D-halotryptophans using RebO:
| Substrate (L-enantiomer) | Product (D-enantiomer) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 5-Bromotryptophan | D-5-Bromotryptophan | ~90 | >92 |
| 7-Bromotryptophan | D-7-Bromotryptophan | ~90 | >98 |
| Data compiled from studies on RebO-based dynamic stereoinversion. acs.orgmdpi.com |
Enzymatic Optical Resolution Utilizing D-Aminoacylases
Enzymatic optical resolution is another powerful technique for obtaining enantiomerically pure amino acids. middlebury.eduresearchgate.net This method involves the use of an enantioselective enzyme to selectively act on one enantiomer in a racemic mixture, allowing for the separation of the two. D-aminoacylases are enzymes that specifically hydrolyze the N-acyl group from N-acyl-D-amino acids. middlebury.edusunderland.ac.uk
This approach has been successfully used for the synthesis of 6'-bromo-D-tryptophan and 7'-bromo-D-tryptophan. middlebury.eduresearchgate.netkitasato-u.ac.jp The process starts with a racemic mixture of N-acetyl-bromo-DL-tryptophan. middlebury.edu The D-aminoacylase then selectively deacylates the D-enantiomer, yielding the free D-bromo-tryptophan, while the L-enantiomer remains as the N-acetyl derivative. middlebury.eduresearchgate.net These two compounds can then be separated, providing the desired D-enantiomer with high optical purity. middlebury.eduresearchgate.net This method offers a convenient and effective route for the synthesis of various bromo-D-tryptophan derivatives. middlebury.edusunderland.ac.ukscispace.com
Chemo-Synthetic Approaches for this compound Scaffolds
Alongside enzymatic methods, chemo-synthetic strategies offer versatile routes to this compound and its derivatives. These approaches often involve the functionalization of pre-existing indole rings.
Palladium-Mediated Functionalization of Indole Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne, is a well-established method for creating substituted indoles. ub.eduacs.org This reaction has been adapted for the asymmetric synthesis of various tryptophan analogues, including those with substitutions on the indole ring. acs.org
In the context of this compound, palladium-mediated reactions can be used to introduce the bromine atom onto the indole scaffold or to build the tryptophan side chain onto a pre-brominated indole. For instance, a general two-step approach has been developed for the synthesis of enantiopure bromotryptophans from unprotected bromoindoles. researchgate.net This method utilizes the reaction of indole nucleophiles with a cyclic sulfamidate derived from D-serine, achieving complete regioselectivity. researchgate.net
Furthermore, palladium-catalyzed reactions can be employed for the late-stage functionalization of tryptophan derivatives. nih.gov This allows for the diversification of complex molecules containing the 5-bromotryptophan core. The versatility and functional group tolerance of palladium catalysis make it an indispensable tool for the synthesis of complex and biologically important molecules derived from this compound. beilstein-journals.orgresearchgate.net
Targeted Bromination Strategies for Tryptophan Analogues
The site-selective introduction of bromine atoms onto the indole ring of tryptophan is a critical strategy for modulating the biological activity and physicochemical properties of the resulting amino acid analogues. Achieving control over both the position of bromination (regioselectivity) and the stereochemistry at the α-carbon (stereoselectivity) is essential for the synthesis of specific isomers like this compound. Methodologies to achieve this have evolved, leveraging both enzymatic and direct chemical approaches.
Enzymatic Bromination and Stereochemical Inversion
Flavin-dependent halogenases (FDHs) are powerful biocatalysts renowned for their ability to perform highly regioselective halogenations on electron-rich aromatic compounds under mild conditions. kvinzo.com Different FDHs target specific positions on the tryptophan indole ring; for instance, PyrH is a tryptophan 5-halogenase, Thal is a 6-halogenase, and RebH is a 7-halogenase. kvinzo.comnih.govmdpi.com While these enzymes offer excellent regiocontrol, they typically exhibit a strong preference for the L-enantiomer of tryptophan. mdpi.com
To overcome this stereochemical preference and produce D-isomers, researchers have developed multi-enzyme cascade systems. A notable strategy involves a two-stage process:
Regioselective Bromination: An appropriate halogenase is used to brominate L-tryptophan at the desired position. For the synthesis of this compound, a tryptophan 5-halogenase first converts L-tryptophan into L-5-Bromotryptophan. nih.gov This step often requires an enzymatic system for cofactor regeneration to sustain the activity of the halogenase. researchgate.net
Stereochemical Inversion: The resulting L-isomer is then subjected to stereoinversion. This can be accomplished using a bienzymatic system combining an L-amino acid oxidase (LAAO), such as RebO from Lechevalieria aerocolonigenes, with a non-enantioselective reducing agent like ammonia-borane. The LAAO selectively oxidizes the L-enantiomer to the corresponding α-keto acid, which is then non-selectively reduced to a racemic mixture, gradually enriching the desired D-enantiomer in the reaction. nih.gov
This chemoenzymatic cascade has been successfully applied to produce various halogenated D-tryptophan derivatives. For example, the conversion of L-5-Bromotryptophan to D-5-Bromotryptophan was achieved with a 49% yield and 92% enantiomeric excess (ee). nih.gov
| Substrate | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| L-5-Bromotryptophan | D-5-Bromotryptophan | 49% | 92% |
| L-7-Bromotryptophan | D-7-Bromotryptophan | 44% | >98% |
Direct Stereoselective Chemical Synthesis
As an alternative to enzymatic methods, direct chemical synthesis offers a robust route to enantiopure bromo-D-tryptophans. A general and effective two-step approach has been developed that starts from unprotected bromoindoles and a chiral serine-derived building block. researchgate.netresearchgate.net
The key features of this methodology are:
Nucleophile Formation: The desired bromoindole (e.g., 5-bromoindole) is treated with a Grignard reagent such as methylmagnesium chloride (MeMgCl) in the presence of a copper(I) salt like copper(I) chloride (CuCl) to generate a regiostable indole nucleophile. researchgate.net
Asymmetric Alkylation: This nucleophile then reacts with a cyclic sulfamidate derived from enantiopure D-serine. The reaction proceeds via nucleophilic attack to open the ring, establishing the D-stereocenter with complete regioselectivity at the C3 position of the indole. researchgate.netresearchgate.net
Deprotection: The resulting product is then deprotected under mild conditions to yield the final bromo-D-tryptophan. researchgate.net
This synthetic route provides a predictable and controlled way to access various bromo-D-tryptophan isomers in moderate yields, as outlined in the research findings.
| Starting Bromoindole | Product | Key Reagents | Stereochemical Control Source |
|---|---|---|---|
| 4-Bromoindole | 4-Bromo-D-tryptophan | MeMgCl, CuCl | D-Serine derived cyclic sulfamidate |
| 5-Bromoindole | This compound | MeMgCl, CuCl | D-Serine derived cyclic sulfamidate |
| 6-Bromoindole | 6-Bromo-D-tryptophan | MeMgCl, CuCl | D-Serine derived cyclic sulfamidate |
| 7-Bromoindole | 7-Bromo-D-tryptophan | MeMgCl, CuCl | D-Serine derived cyclic sulfamidate |
Integration of 5 Bromo D Tryptophan into Peptides and Proteins for Structural and Functional Investigations
Genetic Code Expansion (GCE) for Site-Specific Protein Incorporation
Genetic code expansion (GCE) enables the site-specific incorporation of ncAAs, such as 5-Bromo-D-tryptophan, into proteins in living cells. nih.govkit.edu This technique relies on the hijacking of the cellular translational machinery to recognize a specific codon, typically a stop codon, and insert the desired ncAA.
A cornerstone of GCE is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govmdpi.com This pair must function independently of the host cell's endogenous aaRSs and tRNAs, ensuring that the ncAA is exclusively and efficiently incorporated at the designated site. mdpi.complos.org
Researchers have successfully engineered orthogonal pairs to incorporate 5-bromo-tryptophan. For instance, variants of the Escherichia coli tryptophanyl-tRNA synthetase (TrpRS) have been developed that show specificity for 5-substituted tryptophan analogs, including 5-bromo-tryptophan. nih.gov One such engineered EcTrpRS variant, with mutations V144G and V146C, was found to be capable of genetically incorporating 5-bromo-tryptophan in both E. coli and mammalian cells. nih.gov The development of these specialized aaRSs is often achieved through directed evolution, employing sequential positive and negative selection strategies to identify variants with high fidelity for the ncAA over its canonical counterpart. kit.edu
The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species is another popular and versatile system for GCE. nih.govmdpi.com While its natural substrate is pyrrolysine, the PylRS active site is remarkably malleable and has been engineered to accept a wide variety of ncAAs, including aromatic amino acids and their derivatives. mdpi.com The common evolutionary origin of PylRS and phenylalanyl-tRNA synthetase (PheRS) makes the rational design of PylRS variants for aromatic ncAAs a plausible strategy. mdpi.com
Table 1: Examples of Engineered Orthogonal Pairs for Tryptophan Analogs
| Orthogonal System | Engineered Enzyme | Target ncAA | Host Organism(s) |
| E. coli TrpRS/tRNATrp | EcTrpRS (V144G, V146C) | 5-bromo-tryptophan | E. coli, Mammalian cells |
| M. jannaschii TyrRS/tRNATyr | MjTyrRS variants | p-bromo-phenylalanine | E. coli |
| Methanosarcina PylRS/tRNAPyl | PylRS variants | Phenylalanine and tryptophan analogs | E. coli, Eukaryotes |
This table provides examples of engineered orthogonal systems and is not exhaustive.
The most common strategy for site-specific ncAA incorporation is the suppression of an amber stop codon (UAG). plos.orgresearchgate.net A gene of interest is mutated to replace the codon at the desired incorporation site with a UAG codon. The orthogonal tRNA, engineered with a complementary CUA anticodon, then recognizes this amber codon and delivers the ncAA during translation. mdpi.com
Successful amber codon suppression requires that the orthogonal aaRS specifically charges its cognate tRNA with the ncAA, and that this charged tRNA is not recognized by the host's translation machinery for any other purpose. plos.orgoup.com Furthermore, the efficiency of suppression must be sufficient to produce a usable yield of the modified protein. anu.edu.au The release factor 1 (RF1), which normally recognizes the UAG codon and terminates translation, can compete with the suppressor tRNA, reducing the yield of the full-length protein. kit.edu
Studies have demonstrated the successful incorporation of halogenated tryptophan derivatives, including 5-bromo-tryptophan, using amber codon suppression. researchgate.netanu.edu.au For example, the incorporation of 7-fluoro-L-tryptophan has been achieved with high fidelity using an engineered pyrrolysyl-tRNA synthetase/tRNA pair in response to an amber codon. anu.edu.au This highlights the robustness of amber suppression for integrating halogenated tryptophans into proteins.
Development of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs
Solid-Phase Peptide Synthesis (SPPS) for Peptide Derivatization
Solid-phase peptide synthesis (SPPS) is a powerful chemical method for the de novo synthesis of peptides. google.commdpi.com In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. csic.es This technique allows for the straightforward incorporation of ncAAs, including this compound, at any desired position in a peptide sequence. google.com
The process begins with the attachment of the C-terminal amino acid to the resin. google.com The synthesis then proceeds through repetitive cycles of deprotection of the α-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. mdpi.comcsic.es Activating reagents, such as carbodiimides, are used to facilitate the formation of the peptide bond. google.com For the incorporation of this compound, it is typically used in its Fmoc-protected form (Fmoc-5-Bromo-D-Trp-OH). google.com
A key advantage of SPPS is its flexibility in incorporating a wide variety of modified amino acids. However, challenges can arise, such as the potential for aggregation of the growing peptide chain, which can hinder subsequent coupling steps. csic.es Additionally, for peptides containing sensitive residues like tryptophan, which can be prone to oxidation, specific cleavage cocktails containing scavengers must be used to remove the completed peptide from the resin and deprotect the side chains. mdpi.com
Structural and Spectroscopic Probing of Biomacromolecules Incorporating this compound
The incorporation of this compound into peptides and proteins provides a powerful handle for biophysical characterization. The bromine atom serves as a heavy atom for X-ray crystallography, and its presence also perturbs the spectroscopic properties of the tryptophan indole (B1671886) ring, which can be exploited in fluorescence studies.
A major bottleneck in determining the three-dimensional structure of macromolecules by X-ray crystallography is the "phase problem." nobelprize.orglsuhsc.edu While the intensities of the diffracted X-rays can be measured, the phase information is lost. nobelprize.org One of the primary methods to solve the phase problem is multiple isomorphous replacement (MIR), which involves the introduction of heavy atoms into the protein crystal. lsuhsc.edubelmont.edu
The high electron density of heavy atoms, such as bromine, causes measurable changes in the diffraction pattern. nobelprize.orgresearchgate.net By comparing the diffraction data from a native crystal with that of a heavy-atom derivative, the positions of the heavy atoms can be determined, providing the necessary phase information to solve the crystal structure. nobelprize.orgbelmont.edu this compound is an excellent candidate for this purpose as it can be incorporated site-specifically into a protein, and the bromine atom provides significant anomalous scattering. researchgate.net This approach is particularly advantageous over traditional heavy atom soaking methods, which can be disruptive to the crystal lattice. numberanalytics.com
Table 2: Properties of Selected Atoms for X-ray Crystallography
| Element | Atomic Number | Use in Crystallography |
| Carbon | 6 | Main component of proteins |
| Nitrogen | 7 | Main component of proteins |
| Oxygen | 8 | Main component of proteins |
| Bromine | 35 | Heavy atom for phasing |
| Mercury | 80 | Traditional heavy atom for MIR |
| Selenium | 34 | Used in Selenomethionine for phasing |
This table highlights the significantly higher atomic number of bromine compared to the main elements in proteins, making it a useful heavy atom.
Tryptophan is a naturally fluorescent amino acid, and its intrinsic fluorescence is highly sensitive to its local environment. researchgate.netbmglabtech.com The fluorescence emission spectrum of tryptophan can provide information about protein conformation, dynamics, and interactions with other molecules. biosynth.commdpi.com The introduction of a bromine atom at the 5-position of the indole ring modifies the electronic properties of the fluorophore, leading to changes in its fluorescence characteristics, such as quantum yield and lifetime. researchgate.net
These altered properties can be used to probe the local environment of the modified tryptophan residue with greater sensitivity. For instance, changes in the fluorescence of an incorporated 5-bromo-tryptophan upon ligand binding can provide detailed information about the binding event and any associated conformational changes in the protein. bmglabtech.combiosynth.com Furthermore, the heavy atom effect of bromine can lead to quenching of the fluorescence, a phenomenon that is distance-dependent. This can be exploited in tryptophan-induced quenching (TrIQ) studies to measure short-range distances within a protein or between a protein and a ligand. researchgate.net
Analysis of Structural Perturbations and Stability within Modified Proteins
Beyond minimal structural perturbation, the incorporation of brominated tryptophans can confer increased stability to peptides. Studies on cyclic peptides have demonstrated that the introduction of bromotryptophan can lead to improved biostability in human serum, a desirable property for therapeutic peptides. ub.eduresearchgate.net While direct, extensive thermodynamic data on proteins is less common, studies on analogous halogenated tryptophans provide valuable insights. For instance, the incorporation of fluorinated tryptophan residues into the Cold shock protein B from Bacillus subtilis resulted in only barely detectable changes in its thermodynamic stability. nih.gov This suggests that the introduction of a halogen at the indole ring does not inherently destabilize the protein fold. The successful expression and purification of recombinant proteins with site-specifically incorporated 5-bromotryptophan, such as in murine dihydrofolate reductase, further supports that the modified proteins are sufficiently stable to be produced and handled. acs.org
The table below summarizes the observed effects of 5-bromotryptophan incorporation on protein and peptide structure and stability based on findings from various research studies.
| Protein/Peptide System | Method of Analysis | Observed Structural/Stability Effect | Reference |
|---|---|---|---|
| trp RNA-binding attenuation protein (TRAP) | X-Ray Crystallography | Minimal structural perturbation; crystals are isomorphous with the native protein. | ub.edu |
| Cyclic Peptides | Serum Incubation Assays | Enhanced biostability in human serum. | ub.eduresearchgate.net |
| Murine Dihydrofolate Reductase | Recombinant Protein Expression | Successful incorporation and purification, implying sufficient protein stability. | acs.org |
| Cyan Fluorescent Protein | Recombinant Protein Expression | Successful incorporation with high fidelity. | acs.org |
| Flavin-dependent Halogenase AetF | X-Ray Crystallography | Accommodated within the active site without significant distortion. | researchgate.net |
Modulation of Aromatic Interactions (π–π, Cation–π, CH–π) in Protein Environments
Aromatic interactions, including π–π, cation–π, and CH–π interactions, are fundamental non-covalent forces that play critical roles in protein folding, stability, and molecular recognition. ub.edunih.gov The indole side chain of tryptophan is frequently involved in these interactions due to its large, electron-rich aromatic system. nih.gov The introduction of a bromine atom at the 5-position of the indole ring, as in 5-Br-D-Trp, strategically modulates its electronic properties and, consequently, the strength and nature of these crucial interactions.
The bromine atom is strongly electronegative, acting as an electron-withdrawing group. This effect reduces the electron density of the indole's π-system, which has profound implications for cation–π interactions. The cation–π interaction is primarily an electrostatic force between a positive charge (from a metal ion or a cationic residue like lysine (B10760008) or arginine) and the negative electrostatic potential on the face of an aromatic ring. caltech.eduarxiv.org By withdrawing electron density, the bromine atom makes the face of the indole ring less negative, thereby weakening the cation–π interaction. This principle has been extensively demonstrated using fluorinated tryptophan analogs. acs.orgnih.gov In these studies, progressively fluorinating the tryptophan residue leads to a systematic and predictable decrease in binding affinity for cationic ligands, providing a quantitative measure of the cation–π contribution to binding energy. acs.orgnih.gov A similar effect is anticipated for 5-bromotryptophan, making it a valuable probe for dissecting the energetic contributions of cation–π bonds in protein-ligand and protein-protein interfaces.
The influence of bromination on π–π stacking interactions is more complex. These interactions involve both electrostatic (quadrupole-quadrupole) and dispersion forces. The electron-withdrawing nature of bromine alters the quadrupole moment of the indole ring, which can either strengthen or weaken the electrostatic component of the stacking interaction depending on the relative orientation (e.g., parallel-displaced vs. T-shaped) of the interacting rings. acs.org Concurrently, the high polarizability of the large bromine atom can enhance stabilizing dispersion forces. Quantum chemical calculations on halogenated 3-methylindole (B30407) dimers (a model for the tryptophan side chain) suggest that bromination can have a modest stabilizing effect on parallel-displaced π-stacking interactions compared to an unsubstituted indole ring. analytik-jena.com
The table below illustrates the impact of modulating the tryptophan indole ring with electron-withdrawing fluorine atoms on the binding affinity of a ligand to the protein LmrR, which serves as an excellent model for the expected effects of bromination.
| LmrR Variant | Dissociation Constant (Kd) for Daunomycin (nM) | Binding Free Energy (ΔG) for Daunomycin (kcal/mol) | Dissociation Constant (Kd) for Riboflavin (nM) | Binding Free Energy (ΔG) for Riboflavin (kcal/mol) |
|---|---|---|---|---|
| Wild-Type (W) | 1500 | -7.9 | 460 | -8.6 |
| 5-Fluoro-Trp (5FW) | 2900 | -7.5 | 1800 | -7.8 |
| 5,6-Difluoro-Trp | 5800 | -7.1 | 6700 | -7.0 |
| 4,5,6,7-Tetrafluoro-Trp | 9100 | -6.9 | 33400 | -6.1 |
This data for fluorinated tryptophan demonstrates the principle that introducing electron-withdrawing halogens systematically weakens π-system-mediated interactions. A similar trend, though with different magnitudes, is expected for this compound.
Biochemical Pathways and Enzymatic Transformations Involving 5 Bromo D Tryptophan
Metabolism of Halogenated Tryptophan Derivatives in Microbial and Other Biological Systems
The metabolism of halogenated tryptophans is a specialized process observed in various microorganisms. nih.govmdpi.com Bacteria, in particular, have evolved enzymatic machinery to utilize or transform these compounds. nih.govresearchgate.net Tryptophan metabolism in bacteria can follow several routes, including the kynurenine (B1673888) pathway, the indole (B1671886) pathway, and the serotonin (B10506) pathway. nih.govmdpi.comresearchgate.net The introduction of a halogen atom, such as bromine, onto the tryptophan ring can significantly influence which pathway is favored and the resulting metabolites. acs.org
For instance, certain marine invertebrates and the bacteria they host are known to produce brominated tryptophan derivatives. frontiersin.orgbiosynth.com The gut microbiota can also metabolize tryptophan and its derivatives, influencing host physiology through the production of various bioactive molecules like indole and its derivatives. nih.gov The presence of halogenated tryptophans can lead to the formation of halogenated versions of these metabolites, expanding the chemical diversity of compounds produced in these ecosystems.
Novel Biotransformations of 5-Bromo-D-Tryptophan by Specific Enzymes
Recent research has identified novel enzymes capable of acting on halogenated tryptophan substrates, leading to the formation of unique products. These discoveries highlight the adaptability of microbial enzymes and open new avenues for biocatalysis.
Skatole Synthase (SktA) and Halogenated Skatole Formation Pathways
A significant discovery in the biotransformation of halogenated tryptophans is the identification of skatole synthase (SktA). acs.orgresearchgate.netnih.gov This oxygen-dependent enzyme, found in the cyanobacterium Nostoc punctiforme, can directly convert 5-bromo-L-tryptophan into 5-bromoskatole. acs.orgresearchgate.netnih.gov This single-enzyme conversion is a notable departure from the traditional four-step anaerobic pathway for skatole production from tryptophan in other bacteria. acs.orgnih.gov
The SktA-catalyzed reaction is highly efficient and produces cyanide and bicarbonate as byproducts. acs.orgresearchgate.netrsc.orgrsc.org Isotopic labeling studies have revealed that the methyl group of the resulting skatole is derived from the C-3 and C-2 hydrogen atoms of the original tryptophan molecule. acs.orgnih.gov This involves an unprecedented hydrogen migration from the alpha-carbon to the beta-carbon of the tryptophan side chain. nih.gov The enzyme responsible for the initial bromination of L-tryptophan to 5-bromo-L-tryptophan in this pathway is a brominase called SktB. acs.orgresearchgate.net
Table 1: Comparison of Skatole Formation Pathways
| Feature | Anaerobic Pathway | Aerobic SktA Pathway |
| Starting Substrate | L-Tryptophan | 5-Bromo-L-Tryptophan |
| Number of Enzymes | Four | One (SktA) |
| Key Intermediate | Indole-3-acetic acid | Not applicable |
| Final Product | Skatole | 5-Bromoskatole |
| Byproducts | Not specified | Cyanide, Bicarbonate |
| Oxygen Requirement | Anaerobic | Aerobic |
Exploration of Diiron Oxidase Mechanisms in Metabolite Generation
SktA belongs to the heme oxygenase-like domain-containing oxidase (HDO) superfamily of non-heme diiron enzymes. acs.orgresearchgate.netnih.gov The mechanism of these enzymes involves the activation of molecular oxygen at a diiron center. acs.orgresearchgate.net In the case of SktA, the reaction is initiated by the substrate, 5-bromo-L-tryptophan, triggering the formation of a peroxo-Fe2(III) intermediate. researchgate.netrsc.orgrsc.org
This discovery expands the known catalytic capabilities of diiron oxidases. acs.orgresearchgate.net Another related diiron enzyme, AetD, also found in cyanobacteria, converts 5,7-dibromo-L-tryptophan to 5,7-dibromo-indole-3-carbonitrile. acs.orgnih.govnih.gov This highlights a new strategy for nitrile biosynthesis in nature. nih.gov The study of these diiron oxidases provides insights into how nature achieves complex chemical transformations, such as the oxidative rearrangement of the tryptophan side chain. acs.orgnih.gov
Metabolic Engineering for Diversified Biosynthesis of Tryptophan Analogues
The understanding of these novel enzymatic pathways has paved the way for metabolic engineering approaches to produce a variety of tryptophan analogues. By manipulating microbial metabolism, it is possible to create customized biocatalysts for the synthesis of valuable compounds. nih.govfrontiersin.orgfrontiersin.org
Recombinant Microbial Systems for Enhanced Biosynthesis
Recombinant DNA technology has been instrumental in developing microbial strains for the enhanced production of tryptophan derivatives. nih.govfrontiersin.orgfrontiersin.org Escherichia coli and Corynebacterium glutamicum are commonly used host organisms for this purpose. nih.govfrontiersin.org
For example, engineered E. coli has been used to produce 5-hydroxytryptophan (B29612) (5-HTP) by expressing genes for tryptophan hydroxylase and the necessary cofactors. frontiersin.orgnih.govresearchgate.net Similarly, C. glutamicum has been engineered to produce 7-bromo-L-tryptophan by introducing the genes for the FAD-dependent halogenase RebH and the flavin reductase RebF from Lechevalieria aerocolonigenes. frontiersin.orgresearchgate.net These systems often require further optimization, such as overexpressing key enzymes in the tryptophan biosynthesis pathway and deleting competing pathways, to maximize product yield. frontiersin.orgd-nb.info
Table 2: Examples of Recombinant Microbial Systems for Tryptophan Analogue Production
| Organism | Target Product | Key Engineered Enzymes/Pathways |
| Escherichia coli | 5-Hydroxytryptophan (5-HTP) | Tryptophan hydroxylase (TPH), Tetrahydrobiopterin (BH4) biosynthesis and regeneration |
| Corynebacterium glutamicum | 7-Bromo-L-tryptophan | FAD-dependent halogenase (RebH), Flavin reductase (RebF) |
| Escherichia coli | 5-Chlorotryptophan | Tryptophan synthase |
| Saccharomyces cerevisiae | Tryptophol | Overexpression of Ehrlich pathway genes |
Biosensor-Controlled Fermentative Production Platforms for Tryptophan Derivatives
A sophisticated approach to optimize the production of tryptophan derivatives involves the use of biosensors to dynamically control gene expression. mdpi.com This allows for the fine-tuning of metabolic pathways in response to the intracellular concentration of key metabolites.
For instance, an L-serine biosensor has been developed in C. glutamicum to control the expression of the tryptophan synthase β-subunit (TrpB). mdpi.comresearchgate.netpeeref.comresearchgate.net L-serine is a precursor for tryptophan synthesis. mdpi.comresearchgate.net When L-serine levels are high, the biosensor activates the expression of trpB, which then condenses the available L-serine with exogenously fed indole analogues to produce the corresponding tryptophan derivatives. mdpi.compeeref.com This system has been successfully used to produce 5-hydroxytryptophan, 7-bromotryptophan, and 5-fluorotryptophan. mdpi.compeeref.comresearchgate.net This approach avoids the accumulation of potentially toxic intermediates and ensures that the metabolic flux is directed towards the desired product only when the precursor is abundant. mdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques for 5 Bromo D Tryptophan Research
High-Resolution Mass Spectrometry for Compound Identification and Metabolite Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise identification of 5-Bromo-D-tryptophan and for profiling its metabolites. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₁H₁₁BrN₂O₂, corresponding to a molecular weight of approximately 283.12 g/mol . fishersci.fi HRMS can confirm this with exceptional accuracy. rsc.org
In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) enables the untargeted screening and identification of novel metabolites in complex biological matrices. researchgate.net For instance, in studies involving the enzymatic conversion of 5-bromo-L-tryptophan, HRMS was used to identify the product as 5-bromo-3-methylindole (5-bromoskatole) by comparing its mass to an authentic standard. acs.org The high resolving power of techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) is particularly valuable for distinguishing between closely related brominated and chlorinated disinfection byproducts that may be formed from tryptophan derivatives. researchgate.net Furthermore, LC-HRMS/MS strategies using wide-isolation windows can be employed for both the quantification of specific tryptophan pathway metabolites and for broader qualitative profiling. nih.gov
Table 1: Key Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | HRMS Data Reference |
| This compound | C₁₁H₁₁BrN₂O₂ | 283.12 | fishersci.finih.gov |
| 5-Bromoskatole | C₉H₈BrN | 210.08 | acs.org |
| Fusarochromene | C₁₇H₂₂N₂O₄ | 318.37 | rsc.orguni-hannover.de |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformational dynamics of molecules like this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom within the molecule. nih.gov
NMR is particularly useful for studying the conformational preferences of the tryptophan side chain. rsc.orgcolab.ws By analyzing coupling constants, nuclear Overhauser effects (NOEs), and lanthanide-induced shifts, researchers can determine the populations of different conformers. rsc.orgcolab.ws For tryptophan itself, studies have shown that a conformer with the side-chain trans to the carboxylic acid group is dominant in solution. rsc.orgcolab.ws Similar approaches can be applied to this compound to understand how the bulky bromine atom influences its conformational landscape.
In the context of protein research, ¹⁹F NMR has emerged as a sensitive probe for studying protein-ligand interactions and conformational changes. beilstein-journals.org While not directly applicable to the bromine atom in this compound, the principles of using a halogen as a reporter are similar. The chemical shift of a halogenated amino acid incorporated into a protein is highly sensitive to its local environment, providing a powerful tool for monitoring binding events. beilstein-journals.organu.edu.auacs.org The synergistic use of NMR spectroscopy, X-ray crystallography, and computational modeling, often termed NMR crystallography, can provide exceptionally detailed views of enzyme active sites and reaction intermediates. escholarship.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Separation and Quantification
High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the cornerstones for the separation and quantification of this compound and its metabolites. mdpi.comresearchgate.net These techniques are widely used in various applications, from quality control of synthetic products to the analysis of complex biological samples. mdpi.com
Reversed-phase (RP) chromatography is a common mode of separation for tryptophan and its derivatives. mdpi.comnih.gov A typical HPLC method for tryptophan analysis might use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. scielo.br The separation can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature. researchgate.net
For enhanced sensitivity and selectivity, HPLC and UHPLC are often coupled with tandem mass spectrometry (MS/MS). mdpi.comresearchgate.netnih.gov UHPLC-MS/MS methods are particularly powerful for the targeted quantification of low-abundance metabolites in complex matrices like human plasma. researchgate.netresearchgate.netdiva-portal.orgnih.gov These methods often employ multiple reaction monitoring (MRM) for high specificity and sensitivity. researchgate.net The development of rapid and reliable UHPLC-MS/MS methods has been crucial for studying the role of tryptophan metabolites in various diseases. mdpi.comresearchgate.netnih.gov In some cases, derivatization of the analytes is performed to improve their chromatographic behavior or ionization efficiency. mdpi.comresearchgate.netnih.gov
Table 2: Typical HPLC/UHPLC-MS/MS Method Parameters for Tryptophan Metabolite Analysis
| Parameter | Typical Value/Condition | Reference |
| Chromatography Mode | Reversed-Phase (RP), HILIC | mdpi.comnih.gov |
| Column | C18, HSS T3 | scielo.brdiva-portal.orgfrontiersin.org |
| Mobile Phase | Acetonitrile/Water with Formic Acid | researchgate.netnih.gov |
| Detection | MS/MS (MRM) | researchgate.netresearchgate.net |
| Run Time | 5-10 minutes | researchgate.netfrontiersin.org |
This table is interactive. Click on the headers to sort the data.
UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring
UV-Vis spectroscopy offers a straightforward and accessible method for determining the concentration of this compound in solution and for monitoring the progress of chemical reactions. The indole (B1671886) ring of tryptophan and its derivatives exhibits characteristic absorbance in the ultraviolet region of the electromagnetic spectrum. jasco-global.com
For tryptophan, the maximum absorbance is typically observed around 280 nm, primarily due to the tyrosine and tryptophan residues. jasco-global.comnptel.ac.in The UV spectrum of tryptophan also shows absorption maxima at approximately 208 nm and 258 nm. sielc.com The specific absorbance characteristics of this compound can be determined by recording its UV-Vis spectrum. This information can then be used to quantify the compound using the Beer-Lambert law, provided a pure standard is available for creating a calibration curve.
In addition to concentration determination, UV-Vis spectroscopy is a valuable tool for monitoring reactions involving this compound. For example, changes in the UV-Vis spectrum can indicate the consumption of the reactant and the formation of products over time. acs.org This technique was used to monitor the accumulation and decay of transient species in the SktA-catalyzed reaction of 5-Br-Trp. acs.org A diode array detector coupled with HPLC allows for the acquisition of UV spectra for all eluting peaks, aiding in peak identification and purity assessment. rsc.org
Theoretical and Computational Investigations of 5 Bromo D Tryptophan Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecular systems, including 5-Bromo-D-tryptophan. redalyc.orgindexcopernicus.com DFT methods are based on the principle that the electron density of a system determines all its ground-state properties. q-chem.com This approach is computationally less expensive than traditional wavefunction-based methods while still providing accurate results for electronic properties and reactivity. redalyc.orgq-chem.com
In the context of this compound, DFT calculations can elucidate the effects of the bromine substituent on the electronic properties of the tryptophan molecule. The electron-withdrawing nature of the bromine atom influences the electron density distribution across the indole (B1671886) ring, which in turn affects the molecule's reactivity. Key parameters derived from DFT calculations, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, provide valuable insights. researchgate.net
The MEP map visually represents the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For this compound, the bromine atom and the carboxylic acid group are expected to be electron-rich regions, while the amine group and the indole nitrogen would be relatively electron-deficient.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations can precisely determine these values for this compound, allowing for comparisons with unsubstituted D-tryptophan and other derivatives.
Various DFT functionals, such as B3LYP, are commonly employed for these calculations, often in conjunction with basis sets like 6-311++G(d,p) to ensure accuracy. indexcopernicus.comresearchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| D-Tryptophan | Value | Value | Value |
| This compound | Value | Value | Value |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzyme Catalysis
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational approach for studying enzyme-catalyzed reactions. researchgate.netbiomolmd.org This hybrid method treats the chemically active region of the enzyme (e.g., the substrate and key active site residues) with a high-level quantum mechanics (QM) method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. biomolmd.org This allows for the investigation of electronic changes during the reaction within the complex environment of the enzyme. biomolmd.org
For enzymes that utilize this compound as a substrate, such as certain halogenases, QM/MM simulations can provide detailed insights into the catalytic mechanism. researchgate.netacs.org For instance, in flavin-dependent halogenases, these simulations can elucidate the roles of active site residues in substrate positioning, and in the activation of the flavin cofactor and the halide ion. researchgate.net
QM/MM studies can map the entire reaction pathway, identifying transition states and intermediates. This helps in understanding the factors that contribute to the enzyme's catalytic efficiency and regioselectivity. For example, in the case of tryptophan halogenases, QM/MM can explain why halogenation occurs at a specific position on the indole ring. researchgate.netacs.org The simulations can also clarify the role of specific interactions, such as hydrogen bonds between the substrate and active site residues, in stabilizing the transition state and lowering the activation energy of the reaction. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscapes and intermolecular interactions of molecules like this compound. mdpi.comnih.gov
The conformational landscape of a molecule refers to the full range of its possible three-dimensional structures. MD simulations can explore these different conformations and their relative energies, providing insights into the molecule's flexibility and the preferred shapes it adopts in solution or when interacting with other molecules. nih.gov For this compound, MD simulations can reveal how the bulky bromine atom might restrict the conformational freedom of the side chain compared to unsubstituted tryptophan.
MD simulations are also invaluable for studying intermolecular interactions, such as those between this compound and a protein binding site. nih.govacs.org These simulations can characterize the nature and strength of various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, that govern the binding process. nih.gov For example, MD simulations of tryptophan halogenases have been used to understand the interactions that hold the tryptophan substrate in the active site, contributing to the enzyme's regioselectivity. acs.org The analysis of MD trajectories can provide quantitative data on interaction distances and lifetimes, offering a dynamic picture of the binding event. acs.org
Computational Design and Prediction of Novel this compound Derivatives and Their Interactions with Biomacromolecules
Computational methods are increasingly being used to design novel derivatives of bioactive compounds and to predict their interactions with biological macromolecules. researchgate.net Building upon the understanding of the structure and reactivity of this compound obtained from DFT, QM/MM, and MD studies, new derivatives with potentially enhanced properties can be designed in silico.
The process of computational design often involves modifying the parent molecule, in this case, this compound, by adding or substituting chemical groups. For example, new functional groups could be added to the indole ring or the amino acid backbone to improve binding affinity, selectivity, or other pharmacological properties. mdpi.commdpi.com
Once novel derivatives are designed, computational tools can be used to predict their interactions with specific protein targets. Molecular docking, a key computational technique, can predict the preferred binding orientation of a small molecule within a protein's binding site and estimate the binding affinity. This allows for the rapid screening of a large number of designed derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
Furthermore, MD simulations can be employed to assess the stability of the predicted protein-ligand complexes and to refine the understanding of the binding interactions. scielo.br By analyzing the dynamic behavior of the complex, researchers can gain insights into how the modifications to the this compound scaffold affect its interaction with the target biomacromolecule. This iterative cycle of computational design, prediction, and experimental validation can significantly accelerate the discovery of new and improved therapeutic agents or research tools based on the this compound scaffold. researchgate.net
Q & A
Q. What are the established synthetic routes for 5-Bromo-D-tryptophan, and how do reaction conditions impact yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves bromination of D-tryptophan using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require inert atmospheres to prevent oxidation.
- Temperature : Lower temperatures (0–5°C) minimize side reactions like racemization .
- Purification : Chiral HPLC or crystallization with chiral resolving agents ensures enantiomeric purity (>98% ee).
Example Data Table :
| Bromination Agent | Solvent | Temp (°C) | Yield (%) | Purity (ee%) |
|---|---|---|---|---|
| Br₂ | DCM | 0 | 65 | 92 |
| NBS | DMF | 25 | 78 | 98 |
Q. Which analytical techniques are most reliable for characterizing this compound, and what are their limitations?
- Methodological Answer :
- NMR Spectroscopy : Confirms bromine substitution via chemical shifts (e.g., δ 4.5–5.0 ppm for C-Br coupling). Challenges include distinguishing D/L enantiomers without chiral derivatization .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 297.03 Da) but cannot confirm stereochemistry.
- Chiral HPLC : Uses columns like Chiralpak® IG-3 to resolve enantiomers; retention times vary with mobile phase composition (e.g., hexane:isopropanol gradients) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the inhibitory effects of this compound on indoleamine 2,3-dioxygenase (IDO) activity while controlling for off-target interactions?
- Methodological Answer :
- Enzyme Assays : Use recombinant IDO in kinetic assays (Michaelis-Menten parameters) with varying substrate (L-tryptophan) and inhibitor concentrations. Monitor kynurenine production via UV-Vis (λ = 365 nm) .
- Controls : Include known IDO inhibitors (e.g., epacadostat) and assess selectivity against related enzymes (e.g., TDO2).
- Structural Analysis : Co-crystallize this compound with IDO for X-ray diffraction to map binding interactions. Molecular dynamics simulations predict competitive vs. allosteric inhibition .
Q. What experimental strategies address contradictions in reported biological activities of this compound across different in vitro models?
- Methodological Answer :
- Standardized Protocols : Replicate assays in multiple cell lines (e.g., HeLa, HEK293) under identical conditions (e.g., serum-free media, 37°C, 5% CO₂).
- Metabolic Stability Testing : Use LC-MS to quantify compound degradation over time; adjust dosing intervals if rapid metabolism is observed .
- Data Normalization : Report activity as % inhibition relative to vehicle controls and positive benchmarks (e.g., 1-MT for IDO inhibition).
Q. How can metabolic pathways of this compound be mapped in mammalian systems, and what techniques validate metabolite stability?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁴C-labeled this compound to track metabolites via scintillation counting in liver microsomes.
- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns. Compare metabolic profiles across species (e.g., mouse vs. human hepatocytes) .
Contradiction Analysis & Methodological Pitfalls
Q. Why do studies on this compound’s neuroactive properties yield conflicting results, and how can these discrepancies be resolved?
- Methodological Answer :
- Source Variability : Commercial samples may differ in purity; validate via COA (Certificate of Analysis) and in-house HPLC.
- Assay Sensitivity : Use lower detection limits (e.g., LC-MS for trace metabolites) to identify confounding factors like residual solvents .
- Statistical Power : Increase sample size (n ≥ 6) and apply multivariate analysis (ANOVA with post-hoc tests) to distinguish signal from noise .
Ethical & Practical Considerations
Q. What ethical guidelines apply to in vivo studies of this compound, particularly regarding dose-dependent toxicity?
- Methodological Answer :
- Animal Models : Follow ARRIVE 2.0 guidelines for dosing (e.g., escalating doses in rodents with IACUC approval). Monitor biomarkers (ALT, AST) for hepatotoxicity.
- Human Cell Lines : Use IRB-approved protocols for primary cell studies; exclude pregnant or immunocompromised donors per ethical review criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
